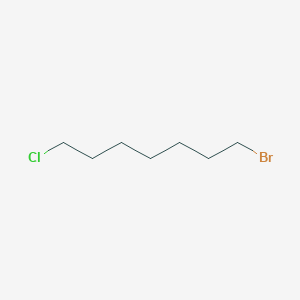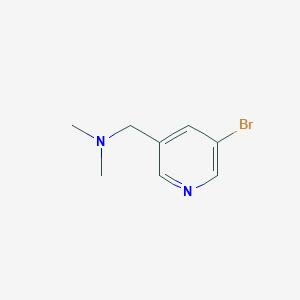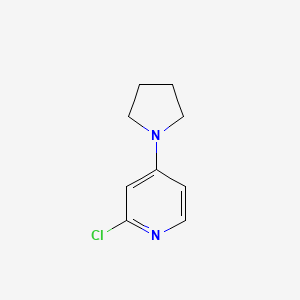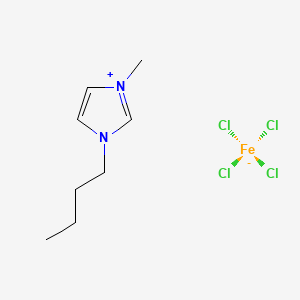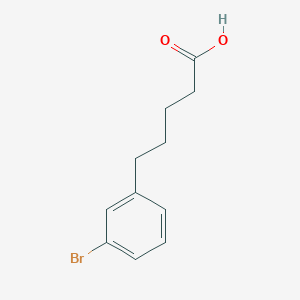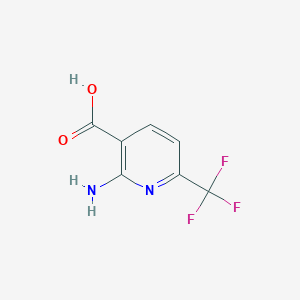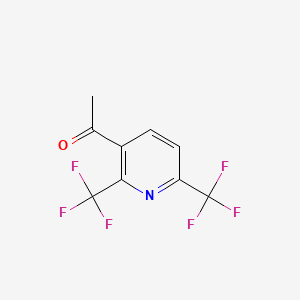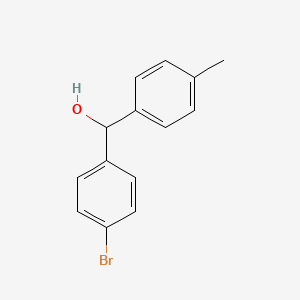
(4-溴苯基)(4-甲基苯基)甲醇
描述
The compound "(4-Bromophenyl)(4-methylphenyl)methanol" is a brominated aromatic alcohol that is not directly synthesized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol and bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involve the use of a methylphenyl group, which is also present in the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction with potassium borohydride . The synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol also involves the use of Grignard reagents . These methods could potentially be adapted for the synthesis of "(4-Bromophenyl)(4-methylphenyl)methanol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, MS, IR, and X-ray diffraction crystallography . These techniques provide detailed information about the molecular conformation and packing, which is stabilized by various intermolecular interactions. For the compound of interest, similar analytical methods would be employed to confirm its structure and purity.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for "(4-Bromophenyl)(4-methylphenyl)methanol". However, the presence of a bromophenyl group in the compound suggests that it could participate in further reactions, such as Suzuki coupling or other cross-coupling reactions, due to the reactivity of the bromine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are determined by their molecular structure. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provides insights into its density and crystal packing . The compound "(4-Bromophenyl)(4-methylphenyl)methanol" would likely exhibit properties influenced by the presence of the bromine atom and the biphenyl structure, such as a relatively high density and potential for solid-state interactions.
科学研究应用
有机合成
(4-溴苯基)(4-甲基苯基)甲醇: 是有机合成中的一种重要中间体。 它可用于合成各种联苯化合物,这些化合物在新型药物、农药和 OLED 材料的开发中至关重要 。其溴原子使其成为交叉偶联反应(如 Suzuki 和 Stille 偶联)的通用构建模块,这些反应在构建复杂有机分子方面至关重要。
药物化学
在药物化学中,该化合物用作合成二苯甲酮衍生物的前体。 这些衍生物因其潜在的抗炎、抗疟疾和抗癌特性而被研究 。溴原子的存在允许进一步的官能化,这在药物发现过程中至关重要。
材料科学
该化合物的分子结构在材料科学中很有用,特别是在制造聚合物和树脂方面。 其苯环可提高聚合物的刚性和热稳定性,使其适用于航空航天和电子领域中使用的高性能材料 。
分析化学
在分析化学中,(4-溴苯基)(4-甲基苯基)甲醇可作为各种光谱分析(包括质谱和核磁共振 (NMR) 光谱)中的标准物质或参考化合物 。它有助于在复杂混合物中识别和量化类似化合物。
光催化
该化合物也可能在光催化中找到应用。 其结构可能参与光催化剂的设计,光催化剂促进光驱动化学反应,这对于环境修复和精细化学品的合成至关重要 。
化学教育
最后,(4-溴苯基)(4-甲基苯基)甲醇可用于化学教育作为模型化合物来教授有机合成技术和反应机理。 其反应性和转化可以展示有机化学课程中的关键概念 。
安全和危害
属性
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSVWMYQPYYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471840 | |
| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29334-17-6 | |
| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


